N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide is a chemical compound with the molecular formula and a CAS number of 400866-36-6. This compound belongs to the class of indoline derivatives, which are known for their diverse biological activities. The structure features a pyrimidine moiety, contributing to its potential pharmacological properties.
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide can be classified under the following categories:
The synthesis of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the search results, compounds of this type can often be synthesized through the following general methods:
The exact conditions (temperature, solvents, catalysts) for synthesizing this compound may vary based on the starting materials and desired purity levels. Typically, organic solvents such as dimethyl sulfoxide or acetonitrile are used in these reactions.
Key structural data includes:
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide can participate in various chemical reactions:
These reactions typically require specific conditions such as controlled temperature and pH to ensure selectivity and yield.
Further studies would be necessary to elucidate the precise biochemical pathways influenced by this compound.
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide is characterized by:
Key chemical properties include:
Relevant data about reactivity and stability should be assessed through experimental studies.
N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-y)indoline-1-carboximidamide has potential applications in:
Due to its unique structure and potential biological activity, further research could expand its applications significantly in medicinal chemistry and related fields.
The molecular hybrid N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide exemplifies strategic scaffold fusion in medicinal chemistry. This compound integrates a 6-methyl-4-oxodihydropyrimidine core linked via a carboximidamide bridge to an indoline system. Such hybridization leverages the bioactivity profiles of both moieties: dihydropyrimidinones (DHPMs) are established kinase inhibitors, while indolines contribute privileged heterocyclic diversity critical for target engagement [4] [2]. The carboximidamide linker (–C(=NH)NH–) enables conformational flexibility and hydrogen-bonding interactions, potentially enhancing binding to biological targets [5] [10].
Dihydropyrimidinones (DHPMs), synthesized via the Biginelli reaction, constitute a pharmaceutically significant heterocyclic class. Their structural mimicry of pyrimidine nucleotides facilitates interactions with enzymes and receptors involved in cancer and infectious diseases. Recent studies highlight DHPM derivatives as dual inhibitors of EGFR and VEGFR-2 tyrosine kinases, with compound 15 (Table 1) exhibiting IC₅₀ values of 84 nM (EGFR) and 3.50 nM (VEGFR-2) [4]. The 6-methyl-4-oxo substitution in particular enhances metabolic stability and hydrophobic binding pocket interactions. Key pharmacological attributes include:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: